molecular formula C22H18F3N7O B6532533 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 920218-44-6

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine

Número de catálogo: B6532533
Número CAS: 920218-44-6
Peso molecular: 453.4 g/mol
Clave InChI: OHFRSKOGWXLKNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a triazolopyrimidine derivative featuring a phenyl group at position 3 of the triazolo[4,5-d]pyrimidine core and a piperazine moiety substituted with a 2-(trifluoromethyl)benzoyl group at position 6. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoyl-piperazine moiety may contribute to solubility and target-binding specificity.

Propiedades

IUPAC Name

[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N7O/c23-22(24,25)17-9-5-4-8-16(17)21(33)31-12-10-30(11-13-31)19-18-20(27-14-26-19)32(29-28-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFRSKOGWXLKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle Modifications

Triazolo[4,5-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine The target compound’s triazolo[4,5-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 3 in ) by replacing a pyrazole ring with a triazole. For example, pyrazolo[3,4-d]pyrimidines are known as adenosine triphosphate (ATP) competitors in kinase inhibition, whereas triazolopyrimidines may exhibit enhanced selectivity for non-kinase targets due to reduced steric bulk .

Substituent Variations

Compound Core Structure Substituents at Key Positions Functional Groups Potential Biological Role
Target Compound Triazolo[4,5-d]pyrimidine 3-phenyl, 7-piperazine-benzoyl Trifluoromethyl, benzoyl, piperazine Kinase inhibition, redox modulation?
6b () Pyrazolo-triazolopyrimidine 3-trifluoromethyl CF3, methyl ATP-competitive kinase inhibition
VAS2870 () Triazolo[4,5-d]pyrimidine 7-sulfide, 2-benzoxazolyl, 3-benzyl Benzoxazole, benzyl, sulfide NADPH oxidase inhibition
  • Trifluoromethyl vs. Trichloromethyl : Compound 6c () bears a trichloromethyl group, which increases electronegativity and steric hindrance compared to the target compound’s trifluoromethyl group. This may reduce membrane permeability but enhance covalent binding to cysteine residues in enzymes .
  • Piperazine-Benzoyl vs. Sulfide Linkers : The target compound’s piperazine-benzoyl group contrasts with VAS2870’s sulfide linkage. Piperazine improves solubility and introduces a basic nitrogen for protonation, which may enhance intracellular accumulation, while sulfide groups in VAS2870 contribute to redox-sensitive interactions with NADPH oxidase .

Pharmacokinetic and Electronic Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methyl or trichloromethyl analogs (e.g., 6a , 6c ), favoring blood-brain barrier penetration .
  • Metabolic Stability : Piperazine derivatives generally exhibit longer half-lives than sulfide-linked compounds (e.g., VAS2870) due to resistance to oxidative metabolism .

Research Findings and Mechanistic Insights

Kinase Inhibition Potential

Pyrazolo[3,4-d]pyrimidines like 6b () are established kinase inhibitors (e.g., Src-family kinases), but the target compound’s triazolo core may shift selectivity toward non-kinase targets. For instance, VAS2870’s triazolo[4,5-d]pyrimidine scaffold inhibits NADPH oxidase by disrupting enzyme assembly, suggesting the target compound could similarly interfere with redox signaling .

Redox Modulation

The trifluoromethyl group’s electron-withdrawing nature may stabilize reactive oxygen species (ROS)-scavenging activity, as seen in analogs with polar substituents. However, the benzoyl-piperazine moiety’s bulk could limit access to hydrophobic enzyme pockets compared to smaller derivatives like 6d (Schiff base in ) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.